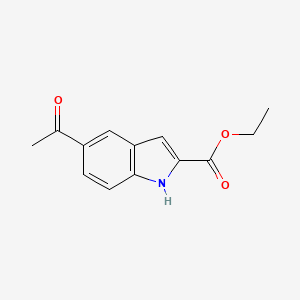

Ethyl 5-acetyl-1H-indole-2-carboxylate

Vue d'ensemble

Description

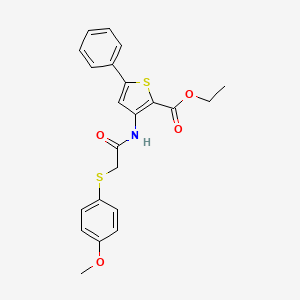

Ethyl 5-acetyl-1H-indole-2-carboxylate is a derivative of ethyl indole-2-carboxylate, a compound that has been the subject of various synthetic studies. The indole scaffold is a prevalent structure in many natural products and pharmaceuticals, and modifications on this core structure can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of ethyl indole-2-carboxylate derivatives involves various strategies. Alkylations of the nitrogen of ethyl indol-2-carboxylate have been successfully carried out using aqueous KOH in acetone, leading to N-alkylated acids without the need to separate the N-alkylated esters . Additionally, acetylation of ethyl 1H-indole-3-carboxylate has been performed to obtain compounds like ethyl 1-acetyl-1H-indole-3-carboxylate, which features a planar aromatic ring system . The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate has been explored, with acylation occurring at various positions on the indole nucleus depending on the reaction conditions and reagents used .

Molecular Structure Analysis

The molecular structure of ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, has been determined to be essentially planar, with the ethyl group also located within this plane. The crystal structure is stabilized by C—H⋯O interactions and π⋯π stacking interactions, as well as C—H⋯π interactions .

Chemical Reactions Analysis

The reactivity of ethyl indole-2-carboxylate derivatives can be influenced by the substituents on the indole nucleus. For instance, the presence of an acetyl group can affect the outcome of further reactions, such as the Friedel-Crafts acylation, leading to regioselective acylation at the C3-position or on the benzene moiety of the indole nucleus . The choice of Lewis acid, acyl chloride, and reaction conditions can greatly influence the ratio of acylated products obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl indole-2-carboxylate derivatives, including those with acetyl groups, are characterized by techniques such as NMR, mass spectrometry, and X-ray single crystal analysis . These techniques help in confirming the structures of the synthesized compounds and in understanding their intermolecular interactions, which can influence their physical properties, such as solubility and melting points.

Applications De Recherche Scientifique

Inhibition of 5-Lipoxygenase for Anti-Inflammatory Therapeutics

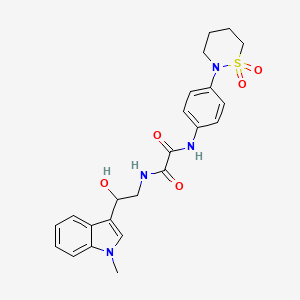

Ethyl 5-acetyl-1H-indole-2-carboxylate derivatives have been explored for their potential as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic disorders. Structural optimization of these compounds has led to promising candidates like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which exhibits significant anti-inflammatory effects in biological systems (Karg et al., 2009).

Synthesis Technology Research

Research has also focused on the synthesis technology of related indole derivatives. For instance, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester has been synthesized using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, exploring optimal synthesis parameters for efficient production (Huang Bi-rong, 2013).

Preparation Techniques

The preparation of related compounds like ethyl 5-iodo-1H-indole-2-carboxylate has been described, involving regioselective bisiodination and subsequent reactions, showcasing the versatility and potential modifications of the ethyl indole-2-carboxylate structure (Beshore & Dinsmore, 2003).

Exploring Chemical Reactions and Properties

Studies on the cyclization of indolo oxime ethers and the formation of derivatives like ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates have provided insights into the mechanisms of these reactions and the properties of the resulting compounds (Clayton, Black, & Harper, 2008).

Investigating Regioselective Acylation

Research into the Friedel-Crafts acylation of ethyl indole-2-carboxylate and its derivatives has been conducted to explore regioselective preparation of 3-acylindole-2-carboxylates, demonstrating the flexibility in modifying indole derivatives for various applications (Murakami et al., 1988).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-acetyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-7-10-6-9(8(2)15)4-5-11(10)14-12/h4-7,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMCGCQUHGLKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-1H-indole-2-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)

![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)

![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2552446.png)